![molecular formula C22H26BrN7O B3157668 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one CAS No. 851067-56-6](/img/structure/B3157668.png)
6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Overview
Description
This compound is also known as 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one hydrochloride . It is an impurity standard and is often used in custom synthesis . The molecular formula is C22H27BrClN7O and the molecular weight is 520.85 g/mol .
Synthesis Analysis
The compound is an impurity of Palbociclib, a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It is derived from 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, which is used to prepare pyridino[2,3-d]pyrimidin-7(8H)-one derivatives as CDK4 and/or CDK6 inhibitors useful in the treatment of diseases .Molecular Structure Analysis
The InChI Key of the compound is DZCHDINWDGTTBZ-UHFFFAOYSA-N . The structure includes a pyrido[2,3-d]pyrimidin-7(8H)-one ring system .Chemical Reactions Analysis
The compound is used to prepare pyridino[2,3-d]pyrimidin-7(8H)-one derivatives as CDK4 and/or CDK6 inhibitors . These inhibitors are useful in the treatment of diseases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 484.39 g/mol . It has a predicted boiling point of 682.2±65.0 °C and a predicted density of 1.495±0.06 g/cm3 . The compound is slightly soluble in aqueous acid, DMSO (when heated), and DMF (when heated) . The pKa is predicted to be 8.66±0.10 .Scientific Research Applications
Structural Elucidation in Drug Development : This compound has been studied for its relevance in drug development, particularly as an impurity in Palbociclib, a drug used for breast cancer treatment. The study focused on identifying and confirming the structures of impurities in Palbociclib, including related compounds like 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, which was important for ensuring the quality and safety of the drug (Ma et al., 2016).
Anticancer Research : The compound has been synthesized and evaluated for its antiproliferative activity against human cancer cell lines. This research highlights the potential of the compound as an anticancer agent, deserving further exploration (Mallesha et al., 2012).
Synthesis of Novel Derivatives for Medical Application : Novel pyrimidine derivatives related to this compound have been synthesized and evaluated for their anti-inflammatory activity. This demonstrates the compound's potential utility in developing new therapeutic agents (Chaydhary et al., 2015).
Pharmacological Studies : Research has been conducted on the blood-brain barrier's impact on the efficacy of compounds like this compound. This study provides insights into how efflux transporters at the blood-brain barrier can affect drug delivery and efficacy, particularly for brain tumors (Parrish et al., 2015).
Investigation into Analgesic Activity : The compound has been part of studies looking into synthesizing novel pyrimidine derivatives and investigating their analgesic and ulcerogenic activity. Such research is crucial for developing new pain management drugs with minimal side effects (Chaudhary et al., 2012).
Antimicrobial Studies : The compound has been included in the synthesis of new heterocyclic compounds with a focus on their antimicrobial properties. This is significant for discovering new antibiotics or antimicrobial agents (Abdel-rahman et al., 2002).
Radiochemical Applications : Research has also been done on radiolabeling derivatives of this compound, exploring its use in tumor imaging and as a potential probe for studying cell proliferation processes in vivo (Graf et al., 2009).
Mechanism of Action
The compound is an impurity of Palbociclib, a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . CDK4 and CDK6 are enzymes that play a key role in cell cycle regulation, and their inhibition can halt the progression of the cell cycle, which can be beneficial in the treatment of diseases like cancer .
Future Directions
The compound is an impurity of Palbociclib, a drug being developed for the treatment of breast cancer . As our understanding of the roles of CDK4 and CDK6 in cell cycle regulation and disease progression continues to grow, compounds like this one may have increased utility in the development of new therapeutic strategies .
properties
IUPAC Name |
6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN7O/c1-14-17-13-26-22(27-18-7-6-16(12-25-18)29-10-8-24-9-11-29)28-20(17)30(21(31)19(14)23)15-4-2-3-5-15/h6-7,12-13,15,24H,2-5,8-11H2,1H3,(H,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCHDINWDGTTBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
851067-56-6 | |
Record name | 6-Desacetyl-6-bromo palbociclib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851067566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-DESACETYL-6-BROMO PALBOCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGB9JX8TMP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.